molecular formula C16H14BrN5O B2866160 5-bromo-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide CAS No. 2034424-51-4

5-bromo-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide

Cat. No.: B2866160
CAS No.: 2034424-51-4
M. Wt: 372.226
InChI Key: KXKKDCQRRFHZAS-UHFFFAOYSA-N
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Description

5-bromo-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide is a complex organic compound characterized by its bromine atom, pyrazole ring, and nicotinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common approach is the reaction of 1-methyl-1H-pyrazol-4-ylamine with 3-bromopyridine-2-carboxamide under specific conditions, such as the presence of a suitable catalyst and controlled temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure purity and yield. Continuous flow reactors and automated systems are often employed to optimize the synthesis process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile reagent for further functionalization.

Biology: In biological research, 5-bromo-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide is studied for its potential biological activities, such as antimicrobial and antiparasitic properties.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique structure and reactivity make it valuable for creating new products with enhanced properties.

Comparison with Similar Compounds

  • 5-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide

  • 5-iodo-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide

  • 5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide

Uniqueness: Compared to its halogenated analogs, 5-bromo-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide stands out due to its specific reactivity and potential applications. The bromine atom provides unique chemical properties that are not present in the other halogenated variants.

Properties

IUPAC Name

5-bromo-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O/c1-22-10-13(8-21-22)15-11(3-2-4-19-15)7-20-16(23)12-5-14(17)9-18-6-12/h2-6,8-10H,7H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKKDCQRRFHZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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